Glicentin (1-16)
CAS No.: 104504-00-9
Cat. No.: VC20742697
Molecular Formula: C78H127N25O27
Molecular Weight: 1847 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104504-00-9 |
---|---|
Molecular Formula | C78H127N25O27 |
Molecular Weight | 1847 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C78H127N25O27/c1-38(2)32-48(95-70(123)51(35-104)98-61(114)42(80)16-10-28-87-77(83)84)67(120)93-45(21-24-56(81)108)66(119)96-49(34-57(82)109)68(121)101-60(40(4)107)73(126)94-47(23-26-59(112)113)65(118)92-46(22-25-58(110)111)64(117)90-43(17-8-9-27-79)62(115)99-52(36-105)69(122)91-44(18-11-29-88-78(85)86)63(116)100-53(37-106)71(124)97-50(33-41-14-6-5-7-15-41)75(128)102-30-12-19-54(102)72(125)89-39(3)74(127)103-31-13-20-55(103)76(129)130/h5-7,14-15,38-40,42-55,60,104-107H,8-13,16-37,79-80H2,1-4H3,(H2,81,108)(H2,82,109)(H,89,125)(H,90,117)(H,91,122)(H,92,118)(H,93,120)(H,94,126)(H,95,123)(H,96,119)(H,97,124)(H,98,114)(H,99,115)(H,100,116)(H,101,121)(H,110,111)(H,112,113)(H,129,130)(H4,83,84,87)(H4,85,86,88)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 |
Standard InChI Key | DANBVNZJGPTATL-MDXNAHIXSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Molecular Structure and Identification
Chemical Composition
Glicentin (1-16) is a peptide fragment consisting of the first 16 amino acids of the full glicentin molecule. It has a defined molecular composition with the following properties:
-
Molecular Formula: C78H127N25O27
-
Molecular Weight: 1847.0 g/mol
-
Amino Acid Sequence: RSLQNTEEKSRSFPAP
-
IUPAC Name: L-arginyl-L-seryl-L-leucyl-L-glutaminyl-L-asparagyl-L-threonyl-L-alpha-glutamyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-arginyl-L-seryl-L-phenylalanyl-L-prolyl-L-alanyl-L-proline
This peptide is also identified by various synonyms in chemical databases, including Proglucagon (1-16) and CAS number 104504-00-9, facilitating its reference across different research contexts and databases .
Relationship to Proglucagon
Glicentin (1-16) represents the N-terminal portion of glicentin, which itself is a larger peptide derived from the prohormone proglucagon. The proglucagon gene is expressed in multiple organs including the pancreas (specifically in α-cells of the islets of Langerhans), intestinal tract (in enteroendocrine L-cells), and certain regions of the brain . The full glicentin molecule comprises 69 amino acids and contains the entire sequences of both glucagon and oxyntomodulin .
Tissue-specific posttranslational processing of proglucagon results in different bioactive peptides depending on the expressing tissue. In the pancreas, processing primarily leads to glucagon, glicentin-related pancreatic peptide (GRPP), intervening peptide-1 (IP-1), and major proglucagon fragment (MPF). In contrast, in intestinal L-cells, processing produces glicentin, oxyntomodulin, glucagon-like peptide-1 (GLP-1), intervening peptide-2 (IP-2), and glucagon-like peptide-2 (GLP-2) .
Physiological Functions
Effects on Pancreatic Hormone Secretion
Research has demonstrated that Glicentin (1-16) exerts significant effects on pancreatic endocrine function. In canine models, administration of Glicentin (1-16) into the pancreaticoduodenal artery resulted in:
These findings suggest that Glicentin (1-16) has insulinotropic properties while simultaneously suppressing glucagon secretion. This dual action potentially contributes to glucose homeostasis by promoting glucose utilization while reducing glucose production.
Role in Enteroinsular Axis
The enteroinsular axis refers to the communication between the intestine and the endocrine pancreas, primarily mediated by incretins and other gut hormones. Research indicates that Glicentin (1-16) may play an important role in this axis, influencing pancreatic hormone secretion in response to nutrient ingestion .
Unlike other fragments of glicentin and related peptides such as oxyntomodulin, which increases both insulin and glucagon levels, Glicentin (1-16) shows a differential effect by increasing insulin while decreasing glucagon . This unique profile suggests a specialized role in metabolic regulation that distinguishes it from other proglucagon-derived peptides.
Experimental Research Findings
Comparative Effects of Glicentin-Related Peptides
Studies examining the effects of various glicentin-related peptides on pancreatic hormone secretion have revealed interesting comparative data. The table below summarizes the effects of different proglucagon-derived peptides on insulin and glucagon secretion in canine studies:
Peptide | Effect on Plasma Insulin | Effect on Plasma Glucagon | Notes |
---|---|---|---|
Glicentin (1-16) | Increase | Decrease | Administered at 200 pmole for 10 min |
Glicentin-related pancreatic peptide (GRPP) | Increase | Decrease | Similar effect pattern to Glicentin (1-16) |
Glicentin (62-69) | Increase | Decrease | Represents C-terminal portion of glicentin |
Oxyntomodulin | Slight increase | Slight increase | Different pattern from N- and C-terminal fragments |
Porcine Glucagon | Increase | Increase | Also caused rise in blood glucose |
This comparative analysis demonstrates that both the N-terminal (Glicentin 1-16) and C-terminal (Glicentin 62-69) portions of glicentin affect endocrine pancreatic function, with similar directional effects on insulin and glucagon secretion . This suggests that multiple domains within the glicentin molecule may contribute to its biological activity.
Dosage and Administration Parameters
In experimental studies, Glicentin (1-16) has typically been administered at a dosage of 200 pmole for 10 minutes into the pancreaticoduodenal artery under continuous infusion of 0.5% arginine solution . This methodological approach has been effective in demonstrating the peptide's biological effects on pancreatic hormone secretion, providing a framework for future research protocols.
The effect of Glicentin (1-16) appears to be relatively rapid, with measurable changes in plasma insulin and glucagon levels occurring within the experimental timeframe. This suggests a direct mechanism of action rather than effects mediated through long-term adaptive responses.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume